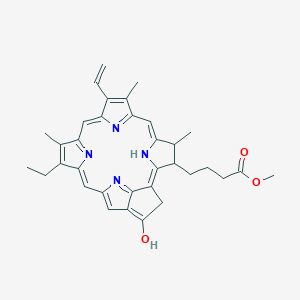

Methyl pyropheophorbide-a

Description

Properties

IUPAC Name |

methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h8,13-15,18,22,37,39H,1,9-12H2,2-7H3/t18-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOKGUTUPNUAGP-AVRDEDQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl Pyropheophorbide-a: A Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPPa) is a chlorophyll-a derivative that has emerged as a potent second-generation photosensitizer for photodynamic therapy (PDT).[1][2] Its favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum, allow for deeper tissue penetration of light, making it a promising candidate for the treatment of various cancers.[1][2] This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to MPPa, with a focus on its application in oncology.

Discovery and History

The origins of methyl pyropheophorbide-a are intrinsically linked to the foundational research on chlorophyll chemistry conducted by Richard Willstätter and Arthur Stoll in the early 20th century.[3][4][5] Their work on the degradation of chlorophylls led to the isolation and characterization of various derivatives, including pheophorbides.[3][4] Pyropheophorbides are formed from pheophorbides through the removal of the C13²-methoxycarbonyl group.

While the existence of pyropheophorbides as chlorophyll degradation products was known, the specific investigation of methyl pyropheophorbide-a as a therapeutic agent, particularly in the context of photodynamic therapy, is a more recent development. It is classified as a second-generation photosensitizer, developed to overcome some of the limitations of earlier photosensitizers like hematoporphyrin derivatives.[2] These second-generation agents, including MPPa, are characterized by their defined chemical structures, higher purity, and strong absorbance at longer wavelengths.[2]

Physicochemical and Photophysical Properties

Methyl pyropheophorbide-a is a lipophilic molecule with a distinct optical absorption spectrum. A summary of its key photophysical properties is presented in Table 1.

| Property | Value | Solvent | Reference |

| Absorption Maxima (λmax) | 414 nm, 508 nm, 538 nm, 609 nm, 667 nm | Dichloromethane | [6] |

| Molar Extinction Coefficient (ε) | 50,400 M⁻¹cm⁻¹ | N,N-dimethylformamide | [6] |

| 52,000 M⁻¹cm⁻¹ | Ether | [6] | |

| 45,000 M⁻¹cm⁻¹ | Dichloromethane | [6] | |

| Fluorescence Emission Maximum | 676 nm | Dichloromethane | [6] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.42 | Dichloromethane | [6] |

Experimental Protocols

Synthesis and Isolation of Methyl Pyropheophorbide-a from Spirulina

A common method for obtaining methyl pyropheophorbide-a involves its synthesis from methyl pheophorbide-a, which can be isolated from the alga Spirulina.[7][8]

Materials:

-

Dried Spirulina powder

-

Methanol

-

Concentrated Sulfuric Acid

-

Dichloromethane

-

Hexane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

Extraction and Esterification: Mix 10g of dried Spirulina platensis with a methanol solution containing concentrated sulfuric acid. Stir at room temperature for 3 hours. This process extracts chlorophyll-a, demetallates it to pheophorbide-a, and esterifies it to methyl pheophorbide-a.[8]

-

Filtration: Dilute the reaction mixture with methanol and filter through Celite to remove solid residues. Wash the precipitate repeatedly with methanol.[8]

-

Solvent Extraction: Extract the filtrate with hexane to remove nonpolar impurities. Subsequently, extract the methanol layer with chloroform (or dichloromethane).[8]

-

Washing and Drying: Wash the chloroform/dichloromethane layer with a saturated aqueous sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate.[9]

-

Solvent Removal: Remove the solvent under reduced pressure to yield crude methyl pheophorbide-a.[9]

-

Decarboxylation to Methyl Pyropheophorbide-a: The conversion of methyl pheophorbide-a to methyl pyropheophorbide-a is typically achieved by heating in a high-boiling solvent like collidine or pyridine. Detailed conditions for this specific step were not fully elucidated in the provided search results and would require consulting specialized organic chemistry literature.

-

Purification: Purify the resulting methyl pyropheophorbide-a using column chromatography on silica gel.[9]

Characterization of Methyl Pyropheophorbide-a

The structure and purity of the synthesized MPPa should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the molecular structure. A representative ¹H NMR spectrum of a methyl pyropheophorbide-a derivative in CDCl₃ can be found in the literature.[10]

-

UV-Vis Spectroscopy: The absorption spectrum is used to confirm the identity and concentration of the photosensitizer. The characteristic Soret and Q-bands should be observed at the wavelengths listed in Table 1.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.

In Vitro Photodynamic Therapy Protocol

This protocol outlines a general procedure for evaluating the photodynamic efficacy of MPPa in a cancer cell line, such as the human lung carcinoma cell line A549.[11]

Materials:

-

A549 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Methyl pyropheophorbide-a stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

Light source with a wavelength corresponding to the absorption maximum of MPPa (e.g., 630-670 nm)

-

Cell viability assay kit (e.g., CCK-8)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for ROS detection

Procedure:

-

Cell Seeding: Seed A549 cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Photosensitizer Incubation: Treat the cells with varying concentrations of MPPa (e.g., 0.25 to 4 µmol/L) in a cell culture medium for a specific duration (e.g., 20 hours).[11] Include control wells with no MPPa.

-

Irradiation: After incubation, wash the cells with PBS and add fresh medium. Irradiate the cells with a light source at a specific dose (e.g., 4.8 J/cm²).[11] Keep a set of non-irradiated (dark toxicity) control plates.

-

Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.

-

Cell Viability Assessment: Measure cell viability using a CCK-8 assay according to the manufacturer's instructions.

-

ROS Detection: To measure intracellular reactive oxygen species (ROS) generation, incubate MPPa-treated and irradiated cells with DCFH-DA and analyze the fluorescence using a fluorescence microscope or flow cytometer.[12]

Biological Activity and Therapeutic Efficacy

Photodynamic Activity and IC50 Values

Cellular Uptake and Subcellular Localization

The efficacy of a photosensitizer is highly dependent on its ability to be taken up by cancer cells and its subsequent localization within the cell. Studies have shown that MPPa efficiently accumulates in the intracellular membrane system, including the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria.[1] This localization is crucial as damage to these organelles can trigger apoptotic cell death.

Signaling Pathways in MPPa-Mediated Photodynamic Therapy

The photodynamic action of MPPa is primarily mediated by the generation of reactive oxygen species (ROS), which subsequently trigger a cascade of cellular signaling events leading to cell death.

ROS Generation and Induction of Apoptosis

Upon light activation, MPPa transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[12][13] This surge in intracellular ROS induces oxidative stress and damages cellular components, leading to the activation of apoptotic pathways. Key events in MPPa-PDT-induced apoptosis include the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, particularly caspase-3 and caspase-9.[11][14] The Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, are also modulated by MPPa-PDT, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[15]

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key cellular defense mechanism against oxidative stress. However, in the context of cancer therapy, its activation can confer resistance. Some studies suggest that PDT can lead to the activation of the Nrf2 pathway, which in turn upregulates antioxidant genes, potentially diminishing the therapeutic effect. Therefore, strategies to inhibit the Nrf2 pathway in conjunction with MPPa-PDT are being explored to enhance treatment efficacy.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[16][17][18] Dysregulation of this pathway is a common feature of many cancers. MPPa-PDT has been shown to inhibit the PI3K/Akt/mTOR pathway.[2] The generated ROS can suppress the phosphorylation and activation of Akt, a key kinase in this pathway.[12] This inhibition of Akt leads to the downstream deactivation of mTOR, which in turn affects protein synthesis and cell cycle progression, contributing to the anti-cancer effects of MPPa-PDT.[2]

Conclusion

Methyl pyropheophorbide-a is a well-characterized second-generation photosensitizer with significant potential in the photodynamic therapy of cancer. Its origins in the fundamental chemistry of chlorophyll have paved the way for its development as a potent therapeutic agent. The generation of reactive oxygen species upon light activation triggers a multi-faceted cellular response, involving the induction of apoptosis and the modulation of key signaling pathways such as PI3K/Akt/mTOR and Nrf2. Further research focusing on targeted delivery systems and combination therapies is likely to enhance the clinical utility of this promising photosensitizer. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore and harness the therapeutic potential of methyl pyropheophorbide-a.

References

- 1. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigations on Chlorophyll: Methods and Results - Richard Willstätter, Arthur Stoll - Google Books [books.google.com.sg]

- 4. Willstätter Discovers the Composition of Chlorophyll | Research Starters | EBSCO Research [ebsco.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyropheophorbide a methyl ester [omlc.org]

- 7. prepchem.com [prepchem.com]

- 8. CN110759924A - Preparation method of methyl pheophorbide a - Google Patents [patents.google.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MPPa-PDT suppresses breast tumor migration/invasion by inhibiting Akt-NF-κB-dependent MMP-9 expression via ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. scholar.usuhs.edu [scholar.usuhs.edu]

- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

The Origin and Therapeutic Potential of Methyl Pyropheophorbide-a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyropheophorbide-a (MPPa) is a chlorophyll-derived photosensitizer that has garnered significant attention for its potential applications in photodynamic therapy (PDT). This technical guide provides an in-depth exploration of the origin of MPPa, detailing its biosynthetic pathway from chlorophyll-a and outlining laboratory synthesis protocols. The guide summarizes key quantitative physicochemical data and elucidates the cellular and molecular mechanisms of action, particularly the signaling pathways induced during PDT. Detailed experimental methodologies are provided to facilitate further research and development in this promising field.

Introduction

Methyl pyropheophorbide-a is a second-generation photosensitizer, a class of compounds that can be activated by light of a specific wavelength to generate reactive oxygen species (ROS), leading to localized cellular damage and apoptosis.[1] Its origin as a natural product derivative, coupled with favorable photophysical properties, makes it a compelling candidate for anticancer therapies.[2] This guide serves as a comprehensive resource for professionals in drug development and biomedical research, offering a detailed overview of the fundamental science and experimental procedures related to MPPa.

Origin of Methyl Pyropheophorbide-a

The journey of Methyl pyropheophorbide-a begins with chlorophyll-a, the primary photosynthetic pigment in green plants, algae, and cyanobacteria. MPPa is not directly produced in nature but is derived from chlorophyll-a through a series of degradation and chemical modification steps.

Biosynthesis of the Precursor: Chlorophyll-a

Chlorophyll-a is synthesized in plants and algae through a complex, multi-step enzymatic pathway. The biosynthesis begins with the amino acid glutamate and proceeds through the formation of a porphyrin ring structure. A key step is the insertion of a magnesium ion into the protoporphyrin IX ring, which directs the molecule towards chlorophyll synthesis. The final step involves the attachment of a phytol tail, a long hydrocarbon chain, to the chlorophyllide-a molecule.

dot

Caption: Biosynthetic pathway of Chlorophyll-a.

Degradation of Chlorophyll-a to Pheophorbide-a

In senescing plant tissues or during extraction processes, chlorophyll-a undergoes degradation. This process typically involves two key steps: the removal of the central magnesium atom, a process known as demetallation, to form pheophytin-a, and the cleavage of the phytol tail by the enzyme chlorophyllase, resulting in chlorophyllide-a. The subsequent loss of the magnesium ion from chlorophyllide-a or the removal of the phytol tail from pheophytin-a yields pheophorbide-a.

Conversion to Methyl Pyropheophorbide-a

Methyl pyropheophorbide-a is then synthesized from Methyl pheophorbide-a. This conversion involves the removal of the carbomethoxy group at the C13² position of the chlorin ring, a reaction that can be achieved by heating in a high-boiling point solvent such as collidine.[3]

dot```dot graph Chlorophyll_Degradation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Chlorophyll_a [label="Chlorophyll a", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pheophytin_a [label="Pheophytin a", fillcolor="#FBBC05"]; Pheophorbide_a [label="Pheophorbide a", fillcolor="#FBBC05"]; Methyl_pheophorbide_a [label="Methyl pheophorbide a", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MPPa [label="Methyl pyropheophorbide-a", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Chlorophyll_a -> Pheophytin_a [label="Removal of Mg²⁺"]; Pheophytin_a -> Pheophorbide_a [label="Removal of Phytol tail"]; Pheophorbide_a -> Methyl_pheophorbide_a [label="Esterification"]; Methyl_pheophorbide_a -> MPPa [label="Decarbomethoxylation"]; }

Caption: Mechanism of MPPa-mediated PDT.

Cellular Localization

The intracellular localization of MPPa is a critical determinant of its therapeutic efficacy. Studies have shown that MPPa accumulates in various intracellular organelles, including the mitochondria, endoplasmic reticulum, Golgi apparatus, and lysosomes. [4][5]Its localization in the mitochondria is particularly significant as this organelle plays a central role in the initiation of apoptosis.

Induced Signaling Pathways

The ROS generated by MPPa-PDT induces oxidative stress and damage to cellular components, triggering a cascade of signaling events that culminate in cell death, primarily through apoptosis.

MPPa-PDT has been shown to induce apoptosis through the intrinsic mitochondrial pathway. [1][6]This process involves:

-

Disruption of Mitochondrial Membrane Potential: ROS-induced damage to the mitochondria leads to a decrease in the mitochondrial membrane potential.

-

Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis. [1][7]* Regulation by Bcl-2 Family Proteins: The process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated and anti-apoptotic members like Bcl-2 being downregulated. [1][6] dot

Caption: Mitochondrial apoptosis pathway by MPPa-PDT.

Recent studies have indicated that MPPa-PDT can also inhibit the PI3K/Akt/mTOR signaling pathway in some cancer cells. [2]This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. Inhibition of this pathway can enhance the pro-apoptotic effects of PDT.

dot

Caption: Inhibition of PI3K/Akt/mTOR pathway by MPPa-PDT.

Conclusion

Methyl pyropheophorbide-a, a derivative of the ubiquitous natural pigment chlorophyll-a, holds significant promise as a photosensitizer for photodynamic therapy. Its well-characterized origin, favorable photophysical properties, and defined mechanisms of action make it an attractive candidate for further preclinical and clinical development. This technical guide provides a foundational understanding of MPPa, from its biosynthesis to its therapeutic application, and is intended to support the ongoing research efforts aimed at harnessing its full potential in the fight against cancer and other diseases.

References

- 1. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved anticancer efficacy of methyl pyropheophorbide-a–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

Synthesis of Methyl Pyropheophorbide-a from Chlorophyll: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Methyl pyropheophorbide-a (MPPa), a second-generation photosensitizer derived from chlorophyll-a, has garnered significant attention in the field of drug development, particularly for its application in photodynamic therapy (PDT) for cancer treatment.[1][2] Its potent photosensitivity, defined chemical structure, and rapid metabolism make it a promising candidate for therapeutic applications.[3] This technical guide provides an in-depth overview of the synthesis of MPPa from chlorophyll, detailing the experimental protocols, quantitative data, and relevant biological pathways.

Overview of the Synthetic Pathway

The synthesis of Methyl pyropheophorbide-a from chlorophyll-a is a multi-step process that involves the systematic modification of the chlorophyll macrocycle. The core transformations include the extraction of the chlorophyll starting material, removal of the central magnesium ion to form pheophytin, removal of the methoxycarbonyl group from the isocyclic ring E to yield the "pyro" derivative, and finally, ensuring the presence of a methyl ester at the C17 propionic acid side chain.

The overall workflow can be visualized as a sequence of distinct chemical transformations, each requiring specific reaction conditions and purification steps to achieve the desired product with high purity.

Experimental Protocols

This section details the methodologies for each key step in the synthesis of Methyl pyropheophorbide-a.

Step 1: Extraction and Purification of Chlorophyll

The initial step involves extracting chlorophyll from a suitable plant source. Various methods, including acetone grinding, solvent immersion, and ultrasonic extraction, can be employed.[4]

Protocol: Acetone Extraction from Plant Material

-

Sample Preparation: Fresh or freeze-dried plant material (e.g., spinach, spirulina) is used. For fresh leaves, determine the water content. To prevent the formation of pheophytins, 100-200 mg of MgO or MgCO₃ can be added to neutralize plant acids.[5]

-

Extraction: The plant material is ground in a mortar and pestle with a polar solvent like 80% acetone or 100% methanol. Diethyl ether is also an excellent solvent for freeze-dried material.[5] Typically, several extractions are necessary until the plant meal becomes gray and the extract is light green.[6]

-

Clarification: The crude extract is filtered to remove solid plant debris. The resulting turbid pigment extract is then centrifuged (e.g., 5 min at 300-500 x g) to obtain a clear supernatant.[5]

-

Solvent Transfer (Optional but Recommended): For stable storage, the pigment extract from polar solvents can be transferred to a non-polar solvent like diethyl ether or petroleum ether. This is achieved by adding the extract to a separatory funnel containing the non-polar solvent and a half-saturated NaCl solution to facilitate phase separation.[5][6]

-

Purification: Further purification can be achieved using column chromatography (e.g., silica gel) to separate chlorophyll-a from chlorophyll-b and carotenoids.[4]

Step 2: Conversion of Chlorophyll-a to Pheophytin-a (Demetalation)

This step involves the removal of the central magnesium ion from the chlorophyll macrocycle through acidification. This process quantitatively converts chlorophylls into their corresponding pheophytins.[7]

Protocol: Acidification to Pheophytin-a

-

Acidification: The purified chlorophyll-a extract is treated with an acid. Dilute hydrochloric acid (HCl) is commonly used.[8] The conversion is nearly instantaneous for chlorophyll-a.[8]

-

Monitoring: The reaction can be monitored spectrophotometrically. The main absorption peaks of chlorophyll-a (around 660-663 nm) will shift upon conversion to pheophytin-a (around 665 nm).[7][9]

-

Work-up: After the reaction is complete, the acidic solution is neutralized, and the pheophytin-a product is extracted into an organic solvent like diethyl ether or dichloromethane. The organic layer is washed with water and dried over anhydrous sodium sulfate.

Step 3: Formation of Methyl Pheophorbide-a (Alcoholysis)

To remove the C17 phytyl tail and replace it with a methyl group, an alcoholysis reaction is performed on the pheophytin-a.

Protocol: Methanolysis of Pheophytin-a

-

Reaction Setup: Pheophytin-a is dissolved in a solution of sulfuric acid in methanol.[10]

-

Reaction Conditions: The mixture is stirred at room temperature for an extended period (e.g., over 40 hours) to ensure complete reaction.[10]

-

Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. Water is added, and the solution is neutralized (e.g., with 10% NaOH) to precipitate the crude product. The precipitate is filtered, washed with water and hexane to remove impurities, and then washed with acetone. The acetone washings containing the product are collected and evaporated to yield Methyl Pheophorbide-a.[10] Further purification can be done by silica gel column chromatography.[10]

Step 4: Conversion of Methyl Pheophorbide-a to Methyl Pyropheophorbide-a (Decarbomethoxylation)

The final step in the core synthesis is the removal of the methoxycarbonyl group at the C13² position of the E-ring. This is typically achieved by heating in a high-boiling point solvent.

Protocol: Thermal Decarbomethoxylation

-

Reaction Setup: Methyl pheophorbide-a (1 g) is dissolved in a high-boiling solvent such as 2,4,6-collidine (100 mL).[2]

-

Reaction Conditions: The solution is heated at reflux for approximately 2-3 hours under a nitrogen atmosphere.[2][11]

-

Work-up and Purification: After cooling, the solvent is removed under high vacuum. The residue is redissolved in a solvent like dichloromethane and washed with dilute acid (e.g., 2% HCl) and then water.[2][11] The organic layer is dried over anhydrous sodium sulfate. The final product, Methyl pyropheophorbide-a, is purified by column chromatography (e.g., using 2% acetone in dichloromethane as eluent) or crystallization to yield the pure compound.[2][11] An 85% yield after crystallization has been reported for the pyropheophorbide-a carboxylic acid intermediate.[11]

Quantitative Data

The photophysical and chemical properties of MPPa are critical for its application in PDT. The following tables summarize key quantitative data.

| Property | Value | Solvent | Reference |

| Molecular Formula | C₃₄H₃₆N₄O₃ | - | [12] |

| Molecular Weight | 548.68 g/mol | - | [12] |

| Absorption Max (Qy band) | 667 nm | Dichloromethane | [13] |

| 674 nm | In cells | [13] | |

| 665 nm | Acetone | [14] | |

| Molar Extinction Coeff. | 47,100 M⁻¹cm⁻¹ | Dichloromethane | [14] |

| 52,000 M⁻¹cm⁻¹ | Ether | [14] | |

| 56,000 M⁻¹cm⁻¹ | Acetone | [14] | |

| Fluorescence Quantum Yield | 0.42 | Dichloromethane | [14] |

| Table 1: Physicochemical Properties of Methyl Pyropheophorbide-a (MPPa). |

| Step | Starting Material | Product | Reported Yield | Reference |

| Decarbomethoxylation | Methyl Pheophorbide-a | Pyropheophorbide-a | 85% (as carboxylic acid) | [11] |

| Table 2: Reported Reaction Yields. (Note: Yields for intermediate steps are often variable and depend heavily on the source material and purification efficiency.) |

Role in Drug Development: Photodynamic Therapy (PDT)

MPPa is a potent photosensitizer used in PDT.[1] The principle of PDT involves three components: a photosensitizer, light of a specific wavelength, and molecular oxygen. Upon irradiation with light that matches its absorption spectrum, the photosensitizer (MPPa) transitions from its ground state to an excited singlet state, and then to a longer-lived triplet state. This triplet-state sensitizer can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which leads to localized cellular damage and apoptotic cell death in targeted tumor tissues.[15][16]

Cellular Signaling Pathways

Recent research has begun to elucidate the cellular signaling pathways modulated by MPPa-mediated PDT, providing insights into both its efficacy and potential resistance mechanisms.

Nrf2 Signaling: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Following MPPa-PDT treatment, Nrf2 translocates to the nucleus, upregulating downstream targets like Heme Oxygenase-1 (HO-1) and the drug efflux pump ABCG2. This represents a cytoprotective response by the cancer cells. Consequently, down-regulating Nrf2 has been shown to enhance the levels of reactive oxygen species (ROS) by inhibiting the Nrf2-HO-1 or Nrf2-ABCG2 signaling axes, thereby increasing the therapeutic effect of MPPa-PDT.[17]

Akt/mTOR Pathway: In human osteosarcoma cells, MPPa-PDT has been shown to inhibit the activation of the Akt/mammalian target of rapamycin (mTOR) pathway. This inhibition contributes to cell cycle arrest and the induction of apoptosis, highlighting another important mechanism of its antitumor effect.[3]

This guide provides a foundational framework for the synthesis and understanding of Methyl pyropheophorbide-a. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocols for their specific applications and available resources. The continued investigation into chlorophyll derivatives like MPPa holds significant promise for the development of next-generation cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Improved anticancer efficacy of methyl pyropheophorbide-a–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method for Separation and Detection of Chlorophyll - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. jkip.kit.edu [jkip.kit.edu]

- 6. journals.uchicago.edu [journals.uchicago.edu]

- 7. researchgate.net [researchgate.net]

- 8. docs.turnerdesigns.com [docs.turnerdesigns.com]

- 9. asianpubs.org [asianpubs.org]

- 10. CN110759924A - Preparation method of methyl pheophorbide a - Google Patents [patents.google.com]

- 11. WO2004005289A2 - Efficient synthesis of pyropheophorbide a and its derivatives - Google Patents [patents.google.com]

- 12. Pyropheophorbide-a methyl ester | [frontierspecialtychemicals.com]

- 13. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyropheophorbide a methyl ester [omlc.org]

- 15. researchgate.net [researchgate.net]

- 16. Preparation, characterization and in vitro photodynamic therapy of a pyropheophorbide-a-conjugated Fe3O4 multifunctional magnetofluorescence photosensitizer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Enhancement of the Effect of Methyl Pyropheophorbide-a-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Pyropheophorbide-a: Chemical Structure, Properties, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyropheophorbide-a (MPPa) is a promising second-generation photosensitizer derived from chlorophyll-a.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its significant potential in photodynamic therapy (PDT) for cancer treatment. This document details the underlying mechanisms of action, including the induction of apoptosis and autophagy through various signaling pathways. Furthermore, it offers a compilation of quantitative data and detailed experimental protocols for the synthesis and biological evaluation of MPPa, aiming to equip researchers with the necessary information for future investigations and drug development endeavors.

Chemical Structure and Physicochemical Properties

Methyl pyropheophorbide-a is a chlorin-type molecule, characterized by a reduced pyrrole ring in the macrocycle, which distinguishes it from porphyrins.[1] This structural feature results in a strong absorption band in the red region of the visible spectrum, a desirable characteristic for photosensitizers used in PDT as it allows for deeper tissue penetration of light.[2]

Chemical Structure:

The core structure of MPPa consists of a chlorin macrocycle with a magnesium ion at its center in its chlorophyll precursor, which is replaced by two hydrogen atoms during its derivation. Key peripheral groups include a vinyl group, a propionic acid methyl ester side chain, and a fused five-membered exocyclic ring.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₆N₄O₃ | [2][3] |

| Molecular Weight | 548.69 g/mol | [2] |

| Appearance | Purple solid | [2] |

| CAS Number | 6453-67-4 | [3] |

| Solubility | Poor aqueous solubility | [4] |

| Storage | Store at room temperature, protected from light | [3] |

Spectroscopic Properties:

The photophysical properties of MPPa are central to its function as a photosensitizer. Its absorption spectrum is characterized by a strong Soret band around 410 nm and a prominent Q band in the red region of the spectrum.

| Solvent | Qy Absorption Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference |

| Dichloromethane | 668 | 45,000 | [5] |

| N,N-dimethylformamide | 667 | 50,400 | [5] |

| Ether | 667 | 52,000 | [5] |

| Acetone | 665 | 56,000 | [5] |

| In NCI-h446 cells | 674 | Not reported | [6] |

Synthesis of Methyl Pyropheophorbide-a

Methyl pyropheophorbide-a is a semi-synthetic derivative of chlorophyll a.[6] A common starting material for its synthesis is Spirulina, a type of blue-green algae rich in chlorophyll.[7][8] The general synthetic route involves the extraction of chlorophyll a, followed by a series of chemical modifications.

Experimental Protocol: Synthesis from Spirulina

This protocol is a compilation based on methodologies described in the literature.[8][9][10][11]

-

Extraction of Chlorophylls:

-

Dry Spirulina powder is subjected to solvent extraction, typically using acetone or methanol, to isolate the chlorophylls and other pigments.[8]

-

-

Acidification and Methanolysis:

-

The crude extract is treated with an acidic methanol solution (e.g., methanol with sulfuric acid).[9] This step serves two purposes:

-

Demetalation: The central magnesium ion is removed from the chlorophyll macrocycle to form pheophytin.

-

Transesterification: The phytyl ester is replaced with a methyl ester, yielding methyl pheophorbide-a.

-

-

-

Purification of Methyl Pheophorbide-a:

-

The reaction mixture is neutralized and extracted with an organic solvent like dichloromethane.

-

The crude methyl pheophorbide-a is then purified using column chromatography on silica gel.[9]

-

-

Decarboxymethylation to Methyl Pyropheophorbide-a:

-

The purified methyl pheophorbide-a is heated in a high-boiling point solvent such as pyridine or collidine. This step removes the carboxymethyl group at the C13² position, yielding methyl pyropheophorbide-a.[12]

-

-

Final Purification:

-

The resulting methyl pyropheophorbide-a is further purified by recrystallization or column chromatography to obtain a high-purity product.

-

Mechanism of Action in Photodynamic Therapy

The primary application of Methyl pyropheophorbide-a is in photodynamic therapy (PDT), a non-invasive cancer treatment modality.[4] The therapeutic effect of MPPa-PDT is mediated by the generation of cytotoxic reactive oxygen species (ROS).[2]

Workflow for MPPa-mediated Photodynamic Therapy:

Caption: Experimental workflow for in vitro MPPa-PDT studies.

Upon administration, MPPa preferentially accumulates in tumor tissues. Subsequent irradiation with light of a specific wavelength (around 670 nm) excites the MPPa molecule from its ground state to a short-lived singlet excited state, which can then transition to a longer-lived triplet excited state.[6] This triplet state MPPa can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a major type of ROS. The generated ROS cause oxidative damage to cellular components, leading to cell death.[13]

MPPa-PDT has been shown to induce two primary modes of cell death: apoptosis and autophagy.[13]

Induction of Apoptosis

MPPa-PDT triggers the intrinsic or mitochondrial pathway of apoptosis.[13] The process involves the following key steps:

-

ROS Generation: Light-activated MPPa produces ROS.

-

Mitochondrial Damage: ROS cause a decrease in the mitochondrial membrane potential (ΔΨm).[14]

-

Cytochrome c Release: The damaged mitochondria release cytochrome c into the cytoplasm.[13]

-

Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[14]

-

Apoptotic Body Formation: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, such as chromatin condensation and DNA fragmentation.[6]

Signaling Pathway for MPPa-PDT Induced Apoptosis:

Caption: Signaling pathway of apoptosis induced by MPPa-PDT.

Induction of Autophagy

In addition to apoptosis, MPPa-PDT can also induce autophagy, a cellular self-degradation process.[13] The ROS-Jnk signaling pathway has been implicated in this process.[13]

-

ROS Generation: As in apoptosis, the process is initiated by ROS production.

-

Jnk Activation: ROS activate the c-Jun N-terminal kinase (Jnk) signaling pathway.[13]

-

Autophagosome Formation: The activated Jnk pathway promotes the formation of autophagosomes, which engulf damaged organelles and proteins.

-

Lysosomal Fusion and Degradation: Autophagosomes fuse with lysosomes to form autolysosomes, where the engulfed contents are degraded.

Interestingly, studies have shown that autophagy can further promote apoptosis in cells treated with MPPa-PDT.[13]

Signaling Pathway for MPPa-PDT Induced Autophagy:

Caption: Signaling pathway of autophagy induced by MPPa-PDT.

Quantitative Biological Data

The efficacy of MPPa-PDT is dependent on the concentration of MPPa, the light dose, and the cell type. The following table summarizes some of the reported in vitro efficacy data.

| Cell Line | Cancer Type | MPPa Concentration (µM) | Light Dose (J/cm²) | Effect | Reference |

| MG-63 | Osteosarcoma | 0.75 | 4.8 | Induction of apoptosis and autophagy | [13] |

| A549 | Lung Cancer | 1.0 | 4.8 | Induction of apoptosis | [14] |

| NCI-h446 | Lung Carcinoma | 0.1 - 15 | Not specified | Dose-dependent photocytotoxicity | [15] |

| PC-3M | Prostate Cancer | 2.0 | 55.6 kJ/m² | Apoptosis and cell cycle arrest | [15] |

| CNE2 | Nasopharyngeal Carcinoma | 2.0 | 2.0 | 16.43% apoptosis after 8h | [16] |

Detailed Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the biological activity of Methyl pyropheophorbide-a.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MPPa Treatment: Replace the medium with fresh medium containing various concentrations of MPPa. Incubate for the desired period (e.g., 20 hours).

-

Light Irradiation: Wash the cells with PBS and add fresh medium. Irradiate the cells with a light source at the appropriate wavelength (e.g., 670 nm) and dose.

-

MTT Addition: After irradiation and a further incubation period (e.g., 24 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm should be used.

Apoptosis Detection by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with MPPa and light as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Assessment of Mitochondrial Membrane Potential (JC-1 Staining)

Principle: JC-1 is a lipophilic, cationic dye that can selectively enter mitochondria and reversibly change color from green to red as the mitochondrial membrane potential increases. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Cell Treatment: Treat cells with MPPa and light.

-

JC-1 Staining: After treatment, remove the culture medium and wash the cells with PBS. Add 1 mL of JC-1 working solution (typically 1-10 µM in culture medium) and incubate at 37°C for 15-30 minutes.

-

Washing: Discard the staining solution and wash the cells with a JC-1 staining buffer.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.

-

Fluorescence Microscopy: Observe the cells for red (J-aggregates in healthy mitochondria) and green (J-monomers in depolarized mitochondria) fluorescence.

-

Flow Cytometry: Detect the red fluorescence in the PE channel and the green fluorescence in the FITC channel. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

-

Detection of Intracellular ROS (DCFH-DA Assay)

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Cell Seeding and Treatment: Seed cells in a 24-well plate and treat them with MPPa and light.

-

DCFH-DA Loading: After treatment, wash the cells with serum-free medium or PBS. Add DCFH-DA solution (typically 5-10 µM) to the cells and incubate for 20-30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Morphological Assessment of Apoptosis (Hoechst 33258 Staining)

Principle: Hoechst 33258 is a blue fluorescent dye that binds to the minor groove of DNA. It can permeate the cell membranes of both live and dead cells. In apoptotic cells, the chromatin condenses, and the nuclei fragment, leading to more intense and localized blue fluorescence when stained with Hoechst 33258.

Protocol: [26][27][28][29][30]

-

Cell Seeding and Treatment: Grow cells on coverslips in a 24-well plate and treat with MPPa and light.

-

Fixation (Optional but recommended for morphology): Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Add Hoechst 33258 staining solution (typically 1 µg/mL in PBS) and incubate for 5-15 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Visualization: Mount the coverslips on microscope slides with a drop of mounting medium. Observe the nuclear morphology under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed, brightly stained, and fragmented nuclei.

Western Blot Analysis for Apoptosis and Autophagy Markers

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. For apoptosis, key markers include cleaved caspase-3 and PARP. For autophagy, the conversion of LC3-I to LC3-II is a hallmark of autophagosome formation.

-

Protein Extraction: After MPPa-PDT treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-caspase-3, anti-PARP, anti-LC3, anti-p62) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The band intensities can be quantified using densitometry software.

Conclusion

Methyl pyropheophorbide-a stands out as a potent second-generation photosensitizer with significant potential for clinical applications in photodynamic therapy. Its favorable photophysical properties, coupled with its ability to induce robust apoptotic and autophagic cell death in cancerous cells, make it a compelling candidate for further drug development. This technical guide has provided a comprehensive overview of its chemical and biological characteristics, along with detailed methodologies to facilitate further research in this promising area. The continued investigation into the signaling pathways modulated by MPPa-PDT and the development of targeted delivery systems will be crucial in realizing its full therapeutic potential.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. kumc.edu [kumc.edu]

- 5. Pyropheophorbide a methyl ester [omlc.org]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 8. Transformation Chlorophyll a of Spirulina platensis to Chlorin e6 Derivatives and Several Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN110759924A - Preparation method of methyl pheophorbide a - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy [mdpi.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. bosterbio.com [bosterbio.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. chem-agilent.com [chem-agilent.com]

- 23. cosmobiousa.com [cosmobiousa.com]

- 24. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 25. 4.2. Intracellular ROS Detection Using 2′,7′-Dichlorofluorescein-Diacetate (DCFH-DA) [bio-protocol.org]

- 26. Morphological Aspects of Apoptosis [cyto.purdue.edu]

- 27. biotium.com [biotium.com]

- 28. lumiprobe.com [lumiprobe.com]

- 29. medchemexpress.com [medchemexpress.com]

- 30. genscript.com [genscript.com]

- 31. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 32. blog.cellsignal.com [blog.cellsignal.com]

- 33. benchchem.com [benchchem.com]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Photophysical Properties of Methyl Pyropheophorbide-a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPPa), a derivative of chlorophyll-a, has emerged as a potent second-generation photosensitizer with significant applications in photodynamic therapy (PDT) for cancer treatment.[1][2] Its efficacy is intrinsically linked to its photophysical properties, which govern its ability to absorb light and generate cytotoxic reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core photophysical characteristics of MPPa, detailed experimental protocols for their measurement, and visual representations of the underlying photoprocesses and therapeutic mechanisms.

Core Photophysical Properties

The photophysical behavior of Methyl pyropheophorbide-a is characterized by its strong absorption in the red region of the electromagnetic spectrum, efficient fluorescence, and a high quantum yield of singlet oxygen generation. These properties are crucial for its function as a photosensitizer in PDT, allowing for deep tissue penetration of light and effective tumor destruction.[3]

Quantitative Photophysical Data

The photophysical parameters of Methyl pyropheophorbide-a are highly dependent on the solvent environment, due to factors such as polarity and the propensity for aggregation.[4][5][6] The following tables summarize key quantitative data from various studies.

Table 1: Absorption and Emission Properties of Methyl Pyropheophorbide-a in Various Solvents

| Solvent | Qy Absorption Max (λabs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λabs | Fluorescence Emission Max (λem, nm) |

| Dichloromethane | 668 | 47,100[7] / 45,000[7] | ~675[7] |

| N,N-dimethylformamide | 667 | 50,400[7] | Not Specified |

| Ether | 667 | 52,000[7] | Not Specified |

| Acetone | 665 | 56,000[7] | Not Specified |

| THF-methanol (1:1) | 667 | 47,500[7] | Not Specified |

| Ethanol | Not Specified | Not Specified | ~675[4][5] |

Table 2: Quantum Yields and Excited State Properties of Methyl Pyropheophorbide-a

| Solvent/Medium | Fluorescence Quantum Yield (Φf) | Triplet State Formation Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | Intersystem Crossing Rate Constant (k_isc, s⁻¹) |

| Dichloromethane | 0.42[7] | Not Specified | Not Specified | Not Specified |

| Ethanol | Not Specified | ~0.23[5] | 0.2 | Not Specified |

| DMPC Liposomes | Not Specified | 0.15 | 0.13[5] | Not Specified |

| General (Calculated) | Not Specified | Not Specified | 0.62[3] | 6.14 x 10⁷ (calculated), 7.90 x 10⁷ (experimental)[3] |

Experimental Protocols

Accurate determination of photophysical parameters is essential for the evaluation of photosensitizers. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption maxima and molar extinction coefficients of Methyl pyropheophorbide-a.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., HP 8453) is typically used.[7]

-

Sample Preparation:

-

Prepare a stock solution of Methyl pyropheophorbide-a of known concentration in the desired solvent (e.g., dichloromethane, ethanol).[5]

-

Prepare a series of dilutions from the stock solution in 1 cm pathlength quartz cuvettes.

-

Ensure the absorbance at the Q-band maximum is within the linear range of the instrument (typically < 1.0).

-

-

Measurement:

-

Record the absorption spectrum over a relevant wavelength range (e.g., 350-800 nm).

-

Use the pure solvent as a blank for baseline correction.

-

The spectral bandwidth should be set to a narrow value, for instance, 1.0 nm.[7]

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax) for the Soret and Q bands.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

This method is employed to measure the fluorescence emission spectrum and quantum yield.

-

Instrumentation: A spectrofluorometer (e.g., PTI QM-4/2003 SE) equipped with a suitable excitation source and detector is required.[7]

-

Sample Preparation:

-

Measurement:

-

Excite the sample at a wavelength where it absorbs strongly, typically at the Soret band maximum.

-

Record the emission spectrum over a wavelength range that covers the expected fluorescence.

-

Set the excitation and emission monochromator bandwidths to a suitable resolution (e.g., 1 nm).[7][8]

-

Correct the recorded spectra for the wavelength-dependent sensitivity of the instrument.[7][8]

-

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method):

-

Use a standard fluorophore with a known quantum yield (e.g., meso-tetra(p-sulfonatophenyl)porphine in water, Φf = 0.11) as a reference.

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The efficiency of singlet oxygen generation is a critical parameter for a photosensitizer's PDT efficacy. This can be measured directly by its phosphorescence or indirectly using a chemical trap.

-

Instrumentation (Indirect Method): UV-Vis spectrophotometer.

-

Chemical Trap: 1,3-Diphenylisobenzofuran (DPBF) is a commonly used chemical trap that is bleached upon reaction with singlet oxygen.

-

Procedure:

-

Prepare a solution containing Methyl pyropheophorbide-a and DPBF in a suitable solvent (e.g., air-saturated ethanol).

-

Use a reference photosensitizer with a known ΦΔ (e.g., methylene blue in ethanol, ΦΔ = 0.52).

-

Irradiate the sample and reference solutions with monochromatic light at a wavelength where both photosensitizers absorb.

-

Monitor the decrease in DPBF absorbance at its maximum absorption wavelength (around 415 nm) over time.

-

-

Data Analysis:

-

Plot the change in DPBF absorbance versus irradiation time for both the sample and the reference.

-

The singlet oxygen quantum yield of the sample can be calculated using the equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (Iabs_std / Iabs_sample) where k is the rate of DPBF bleaching (obtained from the slope of the plot) and Iabs is the rate of light absorption by the photosensitizer.

-

Visualizations

Jablonski Diagram for Methyl Pyropheophorbide-a

The following diagram illustrates the electronic and vibrational transitions that occur in Methyl pyropheophorbide-a upon light absorption, leading to fluorescence and the generation of the triplet state essential for PDT.

Caption: Jablonski diagram of Methyl pyropheophorbide-a photophysical processes.

Mechanism of MPPa-Mediated Photodynamic Therapy

This workflow illustrates the key steps involved in the therapeutic action of Methyl pyropheophorbide-a in a clinical setting, from administration to the induction of cell death.

Caption: Workflow of Methyl pyropheophorbide-a mediated photodynamic therapy.

Conclusion

Methyl pyropheophorbide-a possesses highly favorable photophysical properties for its application in photodynamic therapy. Its strong absorption in the therapeutic window, coupled with an efficient generation of singlet oxygen, makes it a promising candidate for further preclinical and clinical development. A thorough understanding and accurate measurement of its photophysical parameters, as outlined in this guide, are paramount for optimizing treatment protocols and developing next-generation photosensitizers.

References

- 1. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Physical and chemical properties of pyropheophorbide-a methyl ester in ethanol, phosphate buffer and aqueous dispersion of small unilamellar dimyristoyl-l-α-phosphatidylcholine vesicles - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pyropheophorbide a methyl ester [omlc.org]

- 8. Pyropheophorbide a [omlc.org]

Methyl Pyropheophorbide-a (MPPa) in Photodynamic Therapy: A Technical Guide to the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to elicit cellular destruction.[1][2][3] Methyl pyropheophorbide-a (MPPa), a stable and potent second-generation photosensitizer derived from chlorophyll-a, has garnered significant attention for its favorable photophysical properties and efficacy in treating various malignancies.[4][5][6] This technical guide provides an in-depth exploration of the core mechanisms of action of MPPa-mediated PDT, detailing the photochemical events, cellular signaling cascades, and key experimental methodologies used in its characterization.

Photochemical and Photophysical Properties

The efficacy of MPPa as a photosensitizer is fundamentally rooted in its photophysical characteristics. It exhibits a strong absorption peak in the red region of the electromagnetic spectrum, a wavelength range that allows for deeper tissue penetration compared to earlier generation photosensitizers.[6][7] Upon activation by light, the MPPa molecule transitions from its ground state (S₀) to a short-lived excited singlet state (S₁).[2][8] While it can return to the ground state via fluorescence, the key event for PDT is its transition to a longer-lived excited triplet state (T₁) through a process called intersystem crossing.[9][10]

This triplet state MPPa is the primary driver of the photodynamic effect. It interacts with ambient molecular oxygen (³O₂) predominantly through a Type II photochemical reaction, transferring its energy to generate the highly cytotoxic singlet oxygen (¹O₂).[10][11][12] MPPa demonstrates a high singlet oxygen quantum yield, making it an efficient producer of this key reactive oxygen species (ROS).[9] A less common Type I reaction can also occur, where the triplet state PS interacts directly with biomolecules to produce other ROS like superoxide anions and hydroxyl radicals.[12][13]

Table 1: Photophysical and Photochemical Properties of MPPa

| Property | Value | Solvent / Conditions | Citation |

| Absorption Maximum (Q-band) | 667 nm | Organic Solvents (e.g., DMF, Dichloromethane) | [6][14] |

| 674 nm | In NCI-h446 cells | [6] | |

| Molar Extinction Coefficient | ~47,100 - 56,000 M⁻¹cm⁻¹ | Dichloromethane, Acetone | [14] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 | Not specified | [9] |

| Fluorescence Quantum Yield | 0.42 | Dichloromethane | [14] |

| Intersystem Crossing Rate (ISC) | 7.90 x 10⁷ s⁻¹ (Experimental) | Not specified | [9] |

Cellular Uptake and Subcellular Localization

For an effective photodynamic response, MPPa must be taken up and accumulate within target cancer cells. As a lipophilic molecule, MPPa readily crosses the cell membrane. Its subcellular localization is a critical determinant of the primary sites of photodamage and, consequently, the dominant cell death pathway.[7][15]

Studies using confocal laser scanning microscopy have shown that MPPa distributes broadly within the intracellular membrane system, localizing to the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria .[6][16][17] Of these, mitochondrial localization is considered particularly crucial for inducing an efficient apoptotic response.[15][18][19] The aggregation state of MPPa can influence its localization; monomeric forms of the photosensitizer preferentially accumulate in the mitochondria, which are highly sensitive targets for photodamage.[15] This targeted damage to mitochondria is a key initiator of the intrinsic apoptotic cascade.

Core Mechanisms of Action: Cellular Signaling Pathways

MPPa-PDT triggers a multi-faceted cellular response, activating several signaling pathways that culminate in cell death and inhibition of tumor progression.

Induction of Apoptosis via the Mitochondrial Pathway

The primary mechanism of cell killing by MPPa-PDT is the induction of apoptosis.[5][6][18] This process is initiated by the ROS-mediated damage to mitochondria where MPPa accumulates.

-

Mitochondrial Damage: ROS directly damage mitochondrial components, leading to a significant reduction in the mitochondrial membrane potential (MMP).[17][18]

-

Bcl-2 Family Regulation: This oxidative stress alters the balance of the Bcl-2 family of proteins, which are central regulators of apoptosis.[20][21][22] MPPa-PDT leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[17]

-

MOMP and Cytochrome c Release: The shift in the Bcl-2/Bax ratio promotes mitochondrial outer membrane permeabilization (MOMP).[20] This allows for the release of apoptogenic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[20][23]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (APAF1), triggering the formation of a protein complex known as the apoptosome.[20][23] The apoptosome recruits and activates pro-caspase-9, which in turn activates the primary executioner caspase, caspase-3.[17][18][23]

-

Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[17][24]

Inhibition of Metastasis

Beyond inducing direct cell death, MPPa-PDT has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[25] This anti-metastatic effect is mediated by the ROS-dependent downregulation of the PI3K/Akt/NF-κB signaling pathway.

-

ROS-Mediated Inhibition: The oxidative stress generated by MPPa-PDT leads to the decreased phosphorylation, and therefore inactivation, of Akt.[25]

-

NF-κB Suppression: Inactivated Akt can no longer phosphorylate and activate the NF-κB p65 subunit. This prevents the translocation of NF-κB into the nucleus.[25]

-

MMP-9 Downregulation: As a consequence, the transcription of NF-κB target genes is inhibited. This includes matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a critical step in tumor invasion.[25] The resulting decrease in MMP-9 expression suppresses the invasive potential of the cancer cells.

Other Induced Pathways: Autophagy, ERS, and Cell Cycle Arrest

MPPa-PDT can also induce other cellular responses depending on the cell type and treatment conditions.

-

Autophagy: In lung cancer cells, MPPa-PDT has been shown to induce autophagy, a cellular self-degradation process, through the activation of the JNK and p38 MAPK signaling pathways.[26][27]

-

Endoplasmic Reticulum Stress (ERS): In osteosarcoma cells, MPPa-PDT triggers ERS-induced apoptosis and inhibits the pro-survival Akt/mTOR pathway.[4][28]

-

Cell Cycle Arrest: Treatment can cause cancer cells to arrest at different phases of the cell cycle, such as the G₀/G₁ phase in lung cancer cells or the G₂/M phase in osteosarcoma cells, thereby inhibiting proliferation.[4][18]

Table 2: In Vitro Efficacy and Effects of MPPa-PDT in Cancer Cell Lines

| Cell Line | Cancer Type | MPPa Conc. (µM) | Light Dose (J/cm²) | Effect | Citation |

| A549 | Lung Carcinoma | 1 | 4.8 | IC₅₀ = 0.97 µM; Induces apoptosis via caspase-9/3 activation. | [18] |

| MCF-7 | Breast Cancer | Not specified | Not specified | Suppresses migration and invasion; Downregulates MMP-9 via Akt/NF-κB inhibition. | [25] |

| MG-63 | Osteosarcoma | Not specified | Not specified | Induces G₂/M cell cycle arrest; ERS-induced apoptosis; Inhibits Akt/mTOR pathway. | [4][28] |

| NCI-h446 | Lung Carcinoma | 0.1 - 15 | Not specified | Dose-dependent photocytotoxicity; Induces apoptosis. | [5][6] |

| PC-3M | Prostate Cancer | 2 | ~5.6 | Induces G₀/G₁ cell cycle arrest and apoptosis. | [5] |

Experimental Protocols

Characterizing the mechanism of action of MPPa-PDT involves a suite of standard and specialized cell biology techniques.

ROS Detection using DCFH-DA

-

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25][29]

-

Protocol:

-

Culture cells and perform MPPa-PDT treatment as per the experimental design.

-

Following irradiation, wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with DCFH-DA solution (typically 10 µM in serum-free medium) and incubate in the dark at 37°C for 20-30 minutes.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity immediately using a fluorescence microscope or a flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).

-

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[27]

-

Protocol:

-

Perform MPPa-PDT and collect both adherent and floating cells at the desired time point post-treatment.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in commercial kits.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the mixture for 15 minutes at room temperature in the dark.[27]

-

Analyze the cells by flow cytometry within one hour. The results will distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Western Blotting for Protein Expression Analysis

-

Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Protocol (Example for Caspase-3):

-

After MPPa-PDT, lyse the collected cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C. Also probe a separate or stripped membrane for a loading control like β-actin or GAPDH.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the protein level.[17][24]

-

Subcellular Localization by Confocal Microscopy

-

Principle: The intrinsic fluorescence of MPPa is used to visualize its location within the cell. Co-localization with fluorescent dyes specific to certain organelles confirms its location.[6]

-

Protocol:

-

Grow cells on glass coverslips or in glass-bottom dishes.

-

Incubate the cells with MPPa for the desired time.

-

To identify specific organelles, co-incubate with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) according to the manufacturer's instructions.

-

Wash the cells with fresh medium or PBS.

-

Observe the live cells using a confocal laser scanning microscope. Acquire images in the respective channels for MPPa (Excitation: ~410 nm, Emission: ~670 nm) and the organelle probes.

-

Merge the images to determine the degree of co-localization, which appears as an overlay of colors (e.g., yellow from red MPPa and green MitoTracker).[6][17]

-

Summary and Conclusion

The mechanism of action of Methyl pyropheophorbide-a in photodynamic therapy is a sophisticated, multi-stage process. It begins with the efficient absorption of light and a high quantum yield of singlet oxygen, which is the primary cytotoxic agent.[9] Cellular uptake and strategic localization within key organelles, particularly the mitochondria, dictate the primary mode of cell death.[6][15][18] The resultant oxidative stress triggers a cascade of signaling events, most prominently the intrinsic pathway of apoptosis, characterized by mitochondrial dysfunction and caspase activation.[17][18] Furthermore, MPPa-PDT demonstrates therapeutic potential beyond direct cytotoxicity by inhibiting key pathways involved in tumor metastasis, such as the PI3K/Akt/NF-κB axis.[25] A comprehensive understanding of these mechanisms, facilitated by the experimental protocols detailed herein, is essential for the continued development and optimization of MPPa as a potent agent in oncologic PDT.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel photosensitisers derived from pyropheophorbide-a: uptake by cells and photodynamic efficiency in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 12. mdpi.com [mdpi.com]

- 13. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyropheophorbide a methyl ester [omlc.org]

- 15. Subcellular localization patterns and their relationship to photodynamic activity of pyropheophorbide-a derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyropheophorbide-α methyl ester-mediated photodynamic therapy induces apoptosis and inhibits LPS-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]